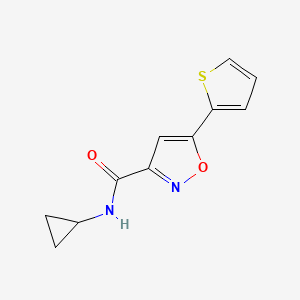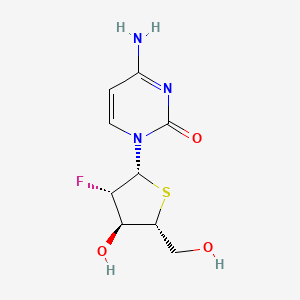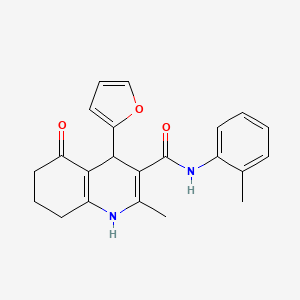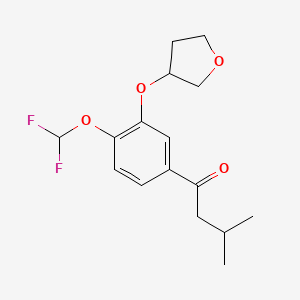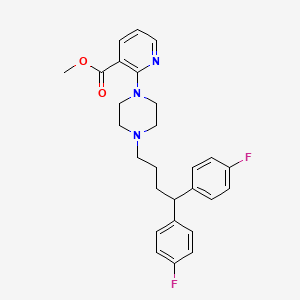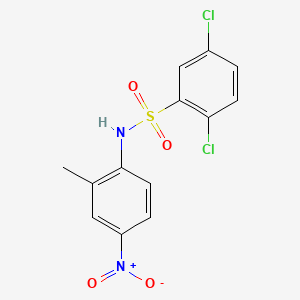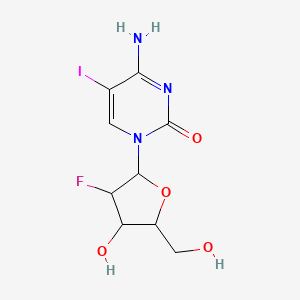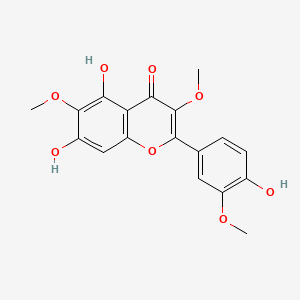
ヤセジン
概要
説明
科学的研究の応用
Jaceidin has a wide range of scientific research applications:
作用機序
Target of Action
Jaceidin, an O-methylated flavonol , primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR) . VEGFR plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Mode of Action
Jaceidin interacts with VEGFR and acts as a potent inhibitor . By inhibiting VEGFR, Jaceidin disrupts the signaling pathways that promote angiogenesis, thereby limiting the supply of nutrients and oxygen to the tumor cells .
Biochemical Pathways
The inhibition of VEGFR by Jaceidin affects the downstream signaling pathways involved in cell proliferation and survival . This includes the PI3K/Akt pathway, which regulates cell survival, and the MAPK pathway, which controls cell proliferation . The disruption of these pathways leads to the inhibition of tumor growth .
Pharmacokinetics
These properties suggest that Jaceidin can be effectively absorbed and distributed in the body, reaching its target sites to exert its therapeutic effects .
Result of Action
Jaceidin exhibits potent anti-tumor activities . By inhibiting VEGFR and disrupting the associated biochemical pathways, Jaceidin can decrease tumor weight, improve the histological picture of tumor cells, and lower the levels of VEGF . Additionally, Jaceidin has been shown to ameliorate oxidative stress .
Action Environment
The action of Jaceidin can be influenced by various environmental factors. For instance, the presence of other bioactive compounds in the source plants of Jaceidin may affect its efficacy . Furthermore, factors such as pH, temperature, and the presence of certain enzymes in the body can influence the stability and activity of Jaceidin . .
生化学分析
Biochemical Properties
Jaceidin is a membrane-permeable inhibitor of VEGFR with anti-tumor activities . It shows antiplatelet activity and modest antioxidant activity in a dose-dependent manner .
Cellular Effects
Jaceidin exhibits potent in vitro cytotoxicity and displays promising in vivo antitumor effect . It suppresses the progression of Ehrlich’s ascites carcinoma in mice by decreasing the serum levels of VEGF and alleviating the oxidative stress via increasing GSH levels and decreasing MDA levels .
Molecular Mechanism
Molecular docking and in silico studies suggest that Jaceidin is a selective inhibitor of VEGF-mediated angiogenesis with excellent membrane permeability and oral bioavailability .
準備方法
Synthetic Routes and Reaction Conditions
Jaceidin can be synthesized through several chemical reactions. One common method involves the Hoesch reaction of iretol with methoxyacetonitrile, yielding 2,4,6-trihydroxy-3,ω-dimethoxyacetophenone. This intermediate is then subjected to the Allan-Robinson flavone synthesis with O-benzylvanillic anhydride, resulting in 4′-benzyloxy-5,7-dihydroxy-3,3′,6-trimethoxyflavone. Catalytic debenzylation of this flavone produces jaceidin .
Industrial Production Methods
Industrial production of jaceidin typically involves extraction from natural sources such as Chamomilla recutita and Centaurea jacea. The extraction process includes solvent extraction, purification, and crystallization to obtain jaceidin in its pure form .
化学反応の分析
Types of Reactions
Jaceidin undergoes various chemical reactions, including:
Oxidation: Jaceidin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of jaceidin can lead to the formation of dihydroflavonols.
Substitution: Jaceidin can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Alkylated or acylated flavonoid derivatives.
類似化合物との比較
Similar Compounds
Quercetagetin: Another flavonoid with similar antioxidant and anticancer properties.
Kaempferide: A flavonoid with anti-inflammatory and anticancer activities.
Nepetin: Known for its antioxidant and anti-inflammatory effects.
Uniqueness of Jaceidin
Jaceidin stands out due to its potent inhibition of VEGF-mediated angiogenesis, making it a promising candidate for cancer therapy . Its excellent membrane permeability and oral bioavailability further enhance its therapeutic potential .
特性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-11-6-8(4-5-9(11)19)16-18(25-3)15(22)13-12(26-16)7-10(20)17(24-2)14(13)21/h4-7,19-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWTZJRCCPNNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144148 | |
| Record name | Jaceidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30144148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Jaceidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033819 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10173-01-0 | |
| Record name | Jaceidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10173-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jaceidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010173010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jaceidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30144148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Jaceidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033819 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 135 °C | |
| Record name | Jaceidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033819 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


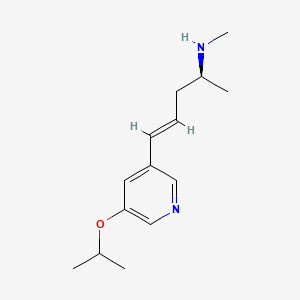
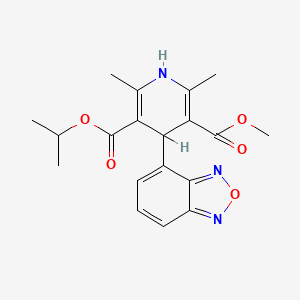
![(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid](/img/structure/B1672648.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-thien-2-ylisoxazole-3-carboxamide](/img/structure/B1672651.png)
